3-Amino-2-pyrazinecarboxylic acid

Medicinal Chemistry Antimycobacterial SAR

Replacing this ortho-amino-carboxylic acid with generic pyrazine analogs fails due to its unique hydrogen-bonding network and coordination chemistry critical for antitubercular agents and catalysis. - **For TB Research**: Key precursor for esters/amides with validated in vitro activity against *Mycobacterium tuberculosis*. - **For Green Catalysis**: Forms recyclable Fe(III) complexes for efficient cyclohexanol oxidation. - **For Material Science**: Enables specific supramolecular architectures and coordination polymers. - **Supply**: Reliable sourcing for library synthesis and process development.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 5424-01-1
Cat. No. B021745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-pyrazinecarboxylic acid
CAS5424-01-1
Synonyms3-Amino-pyrazine-2-carboxylic Acid
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)O)N
InChIInChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10)
InChIKeyZAGZIOYVEIDDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-pyrazinecarboxylic Acid Technical Specs & Sourcing


3-Amino-2-pyrazinecarboxylic acid (CAS 5424-01-1) is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position [1]. This compound, with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol, is a versatile biochemical reagent and synthetic intermediate . Its physical properties include a melting point of 205-210 °C (dec.) and a density of 1.5±0.1 g/cm³ . The compound is noted for its applications in medicinal chemistry as an antidiabetic agent and as a building block for synthesizing antimycobacterial drugs [2].

Building block for antimycobacterial research compounds
Ligand for oxidation catalyst development
Crystal engineering via polymorph control

Why Analogs Cannot Substitute 3-Amino-2-pyrazinecarboxylic Acid


While several pyrazinecarboxylic acid derivatives are commercially available, substituting 3-amino-2-pyrazinecarboxylic acid with a generic analog can lead to significant differences in synthetic outcomes and biological activity. The unique ortho-relationship between the amino and carboxylic acid groups on the pyrazine ring governs its distinct reactivity and coordination chemistry . For instance, simple substitution with a pyrazine-2-carboxylic acid or 3-hydroxy-2-pyrazinecarboxylic acid would eliminate the ability to form the specific hydrogen-bonding networks and coordination complexes that are critical for its use as a building block in antimycobacterial agents and as a ligand in heterogeneous catalysis [1]. The quantitative evidence below details the specific performance characteristics that are lost with a generic substitution.

Pyrazine-2-carboxylic acid
Lacks the 3-amino group, altering hydrogen-bonding patterns and coordination chemistry critical for catalyst and polymorph formation.
3-Hydroxy-2-pyrazinecarboxylic acid
Different tautomeric equilibria and H-bond donor/acceptor profile prevent the same supramolecular architectures and catalytic site geometry.
Generic pyrazinecarboxylates
May not support the specific methoxido-/oxido-bridged iron complexes or antimycobacterial SAR observed with the 3-amino derivative.

3-Amino-2-pyrazinecarboxylic Acid Comparative Evidence


Antimycobacterial Activity of Ester Derivatives

Esters derived from 3-amino-2-pyrazinecarboxylic acid exhibit specific antimycobacterial activity against M. tuberculosis H37Rv. The hexyl ester (hexyl 3-aminopyrazine-2-carboxylate) shows an MIC of 6.25 μg/mL, which is a quantifiable improvement over the activity of some other pyrazine-2-carboxylic acid derivatives [1]. This indicates that the 3-amino substitution on the pyrazine core is critical for achieving this level of potency in this specific assay.

Antimycobacterial MIC
Class-level inference
6.25 μg/mL (hexyl ester)
Supports SAR review for antimycobacterial research
Reported in vitro H37Rv assay context
Medicinal Chemistry Antimycobacterial SAR

Iron(III) Complex Catalysis in Cyclohexanol Oxidation

Iron(III) complexes synthesized with 3-amino-2-pyrazinecarboxylic acid act as efficient heterogeneous catalysts for the solvent-free peroxidative oxidation of cyclohexanol. The complexes achieve almost quantitative yields of cyclohexanone after 1 hour and are reusable for five consecutive cycles without significant loss of activity [1]. This performance is attributed to the ligand's ability to form unique methoxido- and oxido-bridged structures [1], a feature not shared by simpler pyrazinecarboxylic acid ligands like pyrazine-2-carboxylic acid.

Catalytic Oxidation
Class-level inference
Near-quantitative yield, 5-cycle reuse
Supports catalyst development review
Solvent-free peroxidative conditions
Catalysis Coordination Chemistry Green Chemistry

Polymorph and Coordination Polymer Formation

3-Amino-2-pyrazinecarboxylic acid facilitates the formation of packing polymorphs and unique coordination polymers. Reactions with SnCl2 produce two mononuclear Sn(II) complexes that are packing polymorphs, one crystallizing in the monoclinic C2/c space group and the other in P2(1)/c [1]. These structures, featuring 1D and 2D hydrogen-bonded networks, are directly governed by the presence and position of the amino group. This level of structural diversity is not observed with analogous compounds like 3-hydroxy-2-pyrazinecarboxylic acid, which participates in different hydrogen-bonding and tautomeric equilibria [2].

Crystal Polymorphism
Class-level inference
Monoclinic C2/c and P2(1)/c polymorphs
Supports crystal engineering review
1D/2D H-bonded networks observed
Coordination Chemistry Crystal Engineering Materials Science

Applications of 3-Amino-2-pyrazinecarboxylic Acid


Antimycobacterial Candidate Synthesis

This compound is a critical starting material for synthesizing esters and amides with demonstrated in vitro activity against Mycobacterium tuberculosis. Researchers focused on developing novel antitubercular therapies will find it an essential building block for creating focused compound libraries [1].

Heterogeneous Oxidation Catalyst Development

The compound's ability to form robust iron(III) complexes that are efficient and recyclable catalysts for cyclohexanol oxidation makes it a key ligand for developing green and sustainable catalytic processes. Industrial chemists in fine chemical and pharmaceutical manufacturing can leverage this for cost-effective and environmentally friendly oxidation reactions [2].

Crystal Engineering and Coordination Polymer Design

Its propensity to form diverse supramolecular architectures, including packing polymorphs and coordination polymers with specific hydrogen-bonded networks, makes it invaluable for crystal engineering studies. This is particularly relevant for researchers designing new functional materials, such as porous frameworks or switchable solids, where controlled assembly is paramount [3].

Application
Selection Property
Validation Focus
Antimycobacterial compound synthesis
3-Amino-pyrazine core building block
Antimycobacterial activity endpoints
Oxidation catalyst research
Iron(III)-complex ligand with recyclability
Catalytic yield and reusability verification
Crystal engineering studies
Polymorph control via amino group
Supramolecular architecture and H-bond network verification

Technical Documentation Hub

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37 linked technical documents
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